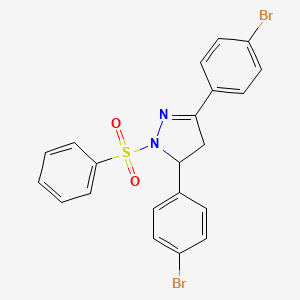

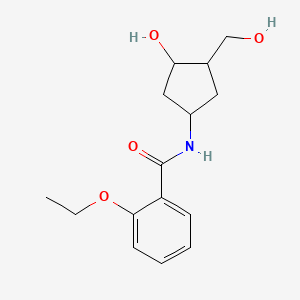

![molecular formula C18H24N2O4 B2379878 6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one CAS No. 896811-60-2](/img/structure/B2379878.png)

6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one

Overview

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula. It might also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions required for these reactions (such as temperature and pH), and the yields of each reaction .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry (such as bond lengths and angles), as well as any notable structural features. It might also include information about the compound’s stereochemistry if it contains chiral centers .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reagents and conditions required for these reactions and the products that are formed .Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and chemical properties (such as acidity/basicity, reactivity with common reagents, and UV/Vis absorption spectrum) .Scientific Research Applications

- Coumarin derivatives, including 7-hydroxycoumarins, have been investigated for their anticoagulant effects. These compounds interfere with blood clotting mechanisms and may find applications in preventing thrombosis and related disorders .

- The α,β-unsaturated lipid structure of coumarins leads to strong fluorescence in their derivatives. Researchers have explored these compounds for use in fluorescent probes, dyes, and optical materials .

- Clinically, 7-hydroxy-4-methylcoumarin has been used as a choleretic drug. It relaxes the sphincter of the bile duct, providing relief from sphincter pain .

- Several coumarin derivatives, including 7-hydroxymethyl carbamate, have demonstrated antibacterial and antioxidant properties .

- Novobiocin, a representative coumarin antibiotic, inhibits cancer cell proliferation and metastasis by targeting DNA gyrase .

- Other coumarins, such as 4-methyl-7-oxy-glucoside coumarin, have also shown anticancer effects .

Anticoagulant Properties

Fluorescent Probes and Optical Materials

Choleretic Effects

Antibacterial and Antioxidant Potential

Anticancer Activity

Natural Compounds with Diverse Biological Activities

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAWKPMGFWIPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)

![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)